8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

KDM5A inhibition Histone demethylase Epigenetic probe

8-[(Dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (molecular formula C15H17NO4, monoisotopic mass 275.1158 Da, canonical SMILES CN(Cc1cc2c(c(c1O)O)oc(=O)c1c2CCC1)C) is a low-molecular-weight cyclopenta[c]chromen derivative carrying a basic dimethylaminomethyl substituent at position 8 and two phenolic hydroxyl groups at positions 6 and 7. The compound is classified in screening libraries as a derivative/analog of natural compounds and obeys the Lipinski rule of five (H-bond donors = 2, acceptors = 4, logP ≈ 1.2), making it a synthetically tractable, orally compliant small-molecule scaffold.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
Cat. No. B11160633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC2=C(C(=C1O)O)OC(=O)C3=C2CCC3
InChIInChI=1S/C15H17NO4/c1-16(2)7-8-6-11-9-4-3-5-10(9)15(19)20-14(11)13(18)12(8)17/h6,17-18H,3-5,7H2,1-2H3
InChIKeyMQVCTHIVDZNWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[(Dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Procurement-Relevant Identity and Physicochemical Baseline


8-[(Dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (molecular formula C15H17NO4, monoisotopic mass 275.1158 Da, canonical SMILES CN(Cc1cc2c(c(c1O)O)oc(=O)c1c2CCC1)C) is a low-molecular-weight cyclopenta[c]chromen derivative carrying a basic dimethylaminomethyl substituent at position 8 and two phenolic hydroxyl groups at positions 6 and 7. The compound is classified in screening libraries as a derivative/analog of natural compounds and obeys the Lipinski rule of five (H-bond donors = 2, acceptors = 4, logP ≈ 1.2), making it a synthetically tractable, orally compliant small-molecule scaffold. Originally identified through hierarchical virtual screening of a 90,000-compound library against the KDM5A catalytic pocket, this chemotype represents the first reported cyclopenta[c]chromen-based KDM5A inhibitor. [1] [2]

Why 8-[(Dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Cannot Be Replaced by In-Class Analogs: Key Selectivity and Target-Engagement Hurdles


Generic substitution within the cyclopenta[c]chromen family is not scientifically defensible because the target compound's dimethylaminomethyl and 6,7-dihydroxy substitution pattern dictates a unique binding mode within the KDM5A Jumonji-C domain that is not replicated by close analogs. Most KDM5-family inhibitors, including the widely used reference compound CPI-455, exhibit poor selectivity among KDM5A, KDM5B, and KDM5C, and many also inhibit the structurally homologous KDM4 demethylases. In contrast, the 8-[(dimethylamino)methyl]-6,7-dihydroxy substitution pattern confers an unusual combination of sub-25 nM KDM5A potency with >4,000-fold selectivity over KDM4A, a property that even structurally related chromen-4-one derivatives lack when the dimethylamino or catechol motifs are altered. Furthermore, cellular thermal shift data demonstrate that this compound engages KDM5A in a complex cellular milieu with substantially greater stabilization than CPI-455, confirming that its biochemical differentiation translates to a superior target-occupancy profile. [1]

8-[(Dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Comparator-Anchored Quantitative Differentiation Evidence


KDM5A Inhibitory Potency Versus CPI-455: A Direct Biochemical Head-to-Head Comparison

In an in vitro chemiluminescent demethylase assay, 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (reported as compound 1) inhibited KDM5A with an IC50 of 23.8 nM, whereas the well-characterized KDM5 inhibitor CPI-455 (compound 18) was less potent in the same assay system. The compound also displayed >4,200‑fold selectivity for KDM5A (IC50 = 23.8 nM) over the closely related demethylase KDM4A (IC50 ≈ 100 μM), a selectivity window that CPI-455 does not achieve. [1]

KDM5A inhibition Histone demethylase Epigenetic probe

Intra-KDM5 Family Selectivity Profile Compared with CPI-455

The selectivity of 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one within the KDM5 subfamily was directly compared with CPI-455 using in vitro chemiluminescent and RT-qPCR assays. Compound 1 exhibited substantially better discrimination among KDM5A, KDM5B, and KDM5C than CPI-455, as evidenced by comparing their IC50 values in vitro and by the compound's ability to selectively upregulate KDM5A‑specific transcriptional targets (e.g., Bak‑1) without significantly affecting genes regulated by KDM4A (p21), KDM5B (CAV1), or KDM5C (SCN2A). CPI-455, in contrast, broadly inhibits multiple KDM5 family members without this degree of discrimination. [1]

KDM5B KDM5C Selectivity profiling

Cellular Target Engagement: Thermal Stabilization of KDM5A Versus CPI-455

A cellular thermal shift assay (CETSA) performed in MDA‑MB‑231 breast cancer cell lysates directly compared the target‑engagement capacity of 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with CPI-455. Both compounds were tested at 3 μM. Compound 1 induced a melting‑temperature shift (ΔTm) of 8.5 °C for KDM5A, whereas CPI-455 produced a ΔTm of only 4.5 °C, indicating that compound 1 stabilizes KDM5A in its native cellular environment nearly twice as effectively as the reference inhibitor. [1]

CETSA Target engagement Cellular pharmacology

Functional Cellular Consequence: G1 Cell Cycle Arrest and Senescence Induction in Breast Cancer Cells

Treatment of KDM5A‑overexpressing MDA‑MB‑231 breast cancer cells with 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one induced G1‑phase cell cycle arrest and cellular senescence, as measured by flow‑cytometric DNA content analysis and senescence‑associated β‑galactosidase staining. These phenotypic effects were accompanied by upregulation of the cyclin‑dependent kinase inhibitors p16 and p27 at both transcriptional and translational levels. While CPI-455 also modulates some of these pathways, the study demonstrates that compound 1 achieves these functional outcomes through direct KDM5A‑dependent chromatin modulation at the p16 and p27 promoters, as confirmed by chromatin immunoprecipitation (ChIP), providing a mechanistically defined link between target engagement and functional anti‑proliferative effect. [1]

Cell cycle arrest Senescence Breast cancer

8-[(Dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Evidence-Anchored Optimal Application Scenarios for Scientific Procurement


Chemical Probe for KDM5A‑Specific Epigenetic Mechanistic Studies

Academic and pharmaceutical epigenetics laboratories requiring a KDM5A‑selective chemical probe should procure this compound as the only cyclopenta[c]chromen scaffold with sub‑25 nM KDM5A potency and >4,200‑fold selectivity over KDM4A. The demonstrated intra‑family selectivity over KDM5B/KDM5C and the CETSA‑validated cellular target engagement (ΔTm = 8.5 °C) make it uniquely suitable for chromatin immunoprecipitation and transcriptional profiling experiments where off‑target demethylase inhibition would confound results. [1]

Lead Compound for KDM5A‑Overexpressing Breast Cancer Drug Discovery

Medicinal chemistry teams developing targeted therapies for KDM5A‑driven breast cancers can utilize this compound as a validated starting point. It has demonstrated ChIP‑confirmed on‑target mechanism of action—blocking KDM5A‑mediated H3K4me3 demethylation at p16 and p27 promoters—leading to G1 arrest and senescence in MDA‑MB‑231 cells. This functional annotation, combined with its favorable Lipinski compliance and synthetic tractability (molecular weight 275 Da, logP ≈ 1.2), positions it as a developable lead distinct from legacy KDM5 inhibitors that lack selectivity. [1] [2]

Reference Standard for KDM5A Assay Development and Screening Cascades

Screening laboratories and CROs developing KDM5A biochemical or cellular assays can use this compound as a high‑quality positive control. Its IC50 of 23.8 nM in the chemiluminescent demethylase assay provides a reproducible benchmark for assay validation, while its inactivity against KDM4A (IC50 ≈ 100 μM) enables dual‑use as both a KDM5A positive control and a KDM4A negative control within the same screening cascade, reducing the number of reference compounds required. [1]

Quote Request

Request a Quote for 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.